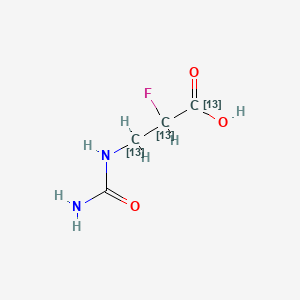
N-Carbamoyl-2-fluoro-beta-alanine-13C3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Carbamoyl-2-fluoro-beta-alanine-13C3 is a stable isotope-labeled compound with the molecular formula C13C3H7FN2O3 and a molecular weight of 153.09 . This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is a metabolite of Capecitabine, a chemotherapy medication used to treat various cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbamoyl-2-fluoro-beta-alanine-13C3 typically involves the incorporation of carbon-13 isotopes into the molecular structure. The synthetic route may include the following steps:
Fluorination: Introduction of a fluorine atom into the beta-alanine structure.
Carbamoylation: Addition of a carbamoyl group to the fluorinated beta-alanine.
Isotope Labeling: Incorporation of carbon-13 isotopes at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Use of batch reactors for controlled synthesis.
Purification: Purification steps such as crystallization or chromatography to isolate the desired product.
Quality Control: Rigorous quality control measures to ensure the isotopic purity and chemical integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-Carbamoyl-2-fluoro-beta-alanine-13C3 can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted beta-alanine derivatives.
Scientific Research Applications
N-Carbamoyl-2-fluoro-beta-alanine-13C3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of beta-alanine derivatives.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a metabolite of Capecitabine in cancer treatment.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mechanism of Action
The mechanism of action of N-Carbamoyl-2-fluoro-beta-alanine-13C3 involves its interaction with specific molecular targets and pathways. As a metabolite of Capecitabine, it is involved in the inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, ultimately resulting in the death of cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-Carbamoyl-beta-alanine: Lacks the fluorine atom and carbon-13 isotopes.
2-Fluoro-beta-alanine: Lacks the carbamoyl group and carbon-13 isotopes.
Beta-alanine-13C3: Lacks the fluorine atom and carbamoyl group.
Uniqueness
N-Carbamoyl-2-fluoro-beta-alanine-13C3 is unique due to its stable isotope labeling and specific functional groups, which make it a valuable tool in scientific research. Its incorporation of carbon-13 isotopes allows for precise quantification and tracking in metabolic studies, while the presence of the fluorine atom and carbamoyl group provides distinct chemical properties .
Properties
IUPAC Name |
3-(carbamoylamino)-2-fluoro(1,2,3-13C3)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FN2O3/c5-2(3(8)9)1-7-4(6)10/h2H,1H2,(H,8,9)(H3,6,7,10)/i1+1,2+1,3+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTHAKABFGARQH-VMIGTVKRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)F)NC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH]([13C](=O)O)F)NC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,4,5,10,15-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-1,3,5,7,9,11,13-heptaene](/img/structure/B564153.png)
![5-Amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-3-methoxybenzo[b]thiophene-2-carboxamide dihydrochloride](/img/structure/B564154.png)
![[1,1-Biphenyl]-3-ol,4,6-dimethoxy-](/img/structure/B564155.png)

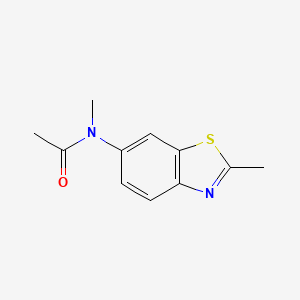

![1,4-Dioxa-2,7-diazaspiro[4.4]nonane](/img/structure/B564162.png)

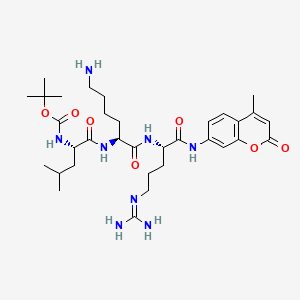
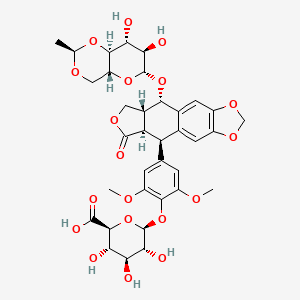
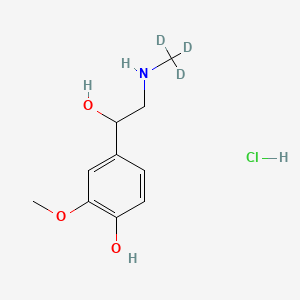
![1-Azaspiro[2.5]octane,1-acetyl-](/img/structure/B564176.png)
